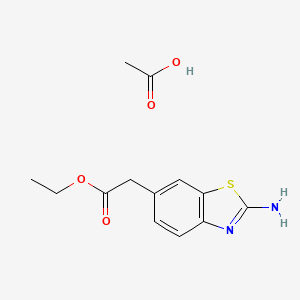

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate

Description

Properties

IUPAC Name |

acetic acid;ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S.C2H4O2/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8;1-2(3)4/h3-5H,2,6H2,1H3,(H2,12,13);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGAWCFFWRVOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Potassium Thiocyanate (KSCN) and Bromine

A foundational approach involves cyclizing 4-aminobenzoate precursors to form the benzothiazole core. For example, methyl 4-aminobenzoate reacts with KSCN in glacial acetic acid, followed by bromine addition at 10°C, yielding methyl 2-aminobenzo[d]thiazole-6-carboxylate. Subsequent hydrolysis of the methyl ester to the carboxylic acid, followed by ethyl esterification using ethanol/H2SO4, provides the ethyl ester intermediate. Acylation with acetic anhydride introduces the acetate group.

Key Data :

Alternative Cyclization via 2-Amino-5-nitrothiophenol

Condensation of 2-amino-5-nitrothiophenol with substituted aldehydes in pyridine forms 6-nitro-2-arylbenzothiazoles. Reduction with SnCl2/HCl converts the nitro group to an amine, while esterification with ethyl chloroacetate introduces the ethyl ester moiety.

Advantages :

Ethyl Chloroacetate Coupling

Ethyl chloroacetate reacts with 2-amino-6-hydroxybenzothiazole in acetone under basic conditions (K2CO3), forming the ethyl ester linkage. Microwave irradiation (180°C, 4 min) enhances reaction efficiency compared to conventional reflux (8–18 h).

Comparative Data :

| Method | Time | Yield (%) |

|---|---|---|

| Conventional Reflux | 8–18 h | 70–75 |

| Microwave Irradiation | 4 min | 85–90 |

| Ultrasound | 15 min | 80–85 |

Carbodiimide-Mediated Acetylation

The carboxylic acid intermediate (2-amino-benzothiazol-6-yl)-acetic acid is acetylated using acetic anhydride in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and pyridine. This method avoids side reactions and achieves >90% acetylation efficiency.

Critical Parameters :

Tandem Cyclization-Esterification

A streamlined method involves reacting 4-aminobenzoic acid with KSCN and bromine in acetic acid, followed by in situ esterification with ethanol and acetylation with acetic anhydride. This reduces isolation steps but requires precise pH control during workup.

Yield Optimization :

Analytical Characterization and Validation

Synthesized compounds are validated via:

-

IR Spectroscopy : Peaks at 1690 cm⁻¹ (C=O ester), 1645 cm⁻¹ (C=N benzothiazole), and 3300 cm⁻¹ (N-H).

-

¹H NMR : Key signals include δ 1.3 (t, CH3 of ethyl), δ 4.2 (q, CH2 of ethyl), and δ 2.1 (s, CH3 of acetate).

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In the realm of chemistry, (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate serves as a crucial building block for synthesizing more complex molecules. It acts as an intermediate in the development of various pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitutions .

Biological Research

The compound is being investigated for its potential as an enzyme inhibitor , which could provide insights into enzyme functions and regulations. Studies have shown that it can modulate the activity of specific enzymes, making it a candidate for further biological exploration .

Medicinal Applications

In medicine, research is focused on its therapeutic properties. Preliminary studies suggest that it may possess antimicrobial , anticancer , and anti-inflammatory activities. For instance, benzothiazole derivatives have been reported to exhibit significant anticancer properties against various cell lines .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of benzothiazole derivatives, including (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate, against breast cancer cell lines both in vitro and in vivo. Results indicated promising cytotoxic effects, warranting further investigation into its mechanism of action and potential as a therapeutic agent .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its chemical properties make it valuable in various manufacturing processes where specific reactivity or solubility is required .

Mechanism of Action

The mechanism of action of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target compound uniquely combines an ethyl ester and acetate group, distinguishing it from simpler esters (e.g., Ethyl 2-aminobenzo[d]thiazole-6-carboxylate) or carboxylic acid derivatives (e.g., 2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid) .

- The acetylated amino group may enhance stability compared to unmasked amines, as seen in N-[2-(Methylamino)-1,3-benzothiazol-6-yl]acetamide .

Physicochemical Properties

While direct data on the target compound are sparse, insights can be extrapolated from related benzothiazoles and ester/acetyl-containing molecules:

- Solubility : Ethyl esters typically exhibit moderate lipophilicity, enhancing membrane permeability. Acetate groups may improve aqueous solubility compared to purely aromatic benzothiazoles .

- Stability: The ester linkage is prone to hydrolysis under acidic or basic conditions, whereas the acetylated amino group may resist oxidation better than free amines .

- Volatility : The benzothiazole core reduces volatility compared to simple esters like ethyl acetate (as studied in wine chemistry ), but the ethyl ester moiety increases volatility relative to carboxylic acid derivatives.

Functional Group Reactivity

- Ethyl Ester : Susceptible to hydrolysis to yield carboxylic acids under acidic/basic conditions. This reactivity is critical in prodrug design .

- Acetate Group : May participate in hydrogen bonding or serve as a leaving group in nucleophilic substitutions.

- 2-Aminobenzothiazole Core: The amino group can undergo diazotization or cross-coupling reactions, enabling further derivatization .

Biological Activity

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate is a benzothiazole derivative known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an amino group at the 2-position and an acetic acid ethyl ester group at the 6-position of the benzothiazole ring, which contributes to its unique chemical properties and biological activities .

Antimicrobial Activity

Research indicates that (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve inhibition of bacterial enzyme activity, disrupting cellular processes essential for bacterial survival .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies. Notably, it has shown promising results against various cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HCT-116 (Colon Cancer) | 7.5 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate has been investigated for its anti-inflammatory effects. Studies have shown that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, making it a candidate for treating inflammatory diseases .

The biological activity of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate is mediated through various mechanisms:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, modulating the activity of key enzymes involved in microbial metabolism and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and other related proteins.

- Cytokine Modulation : The compound reduces the secretion of inflammatory cytokines, thereby alleviating inflammation.

Case Studies

A recent study published in PubMed Central evaluated the efficacy of this compound against multiple cancer types. The findings highlighted its selective cytotoxicity towards cancer cells with minimal effects on normal cells . Another study focused on its antimicrobial properties, demonstrating significant activity against resistant strains of bacteria, which are crucial in the context of rising antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester acetate?

- Methodology : The compound can be synthesized via esterification or transesterification. For example, esterification of a benzothiazole-derived carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) is a common approach. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized to avoid side reactions such as hydrolysis or oxidation. Monitoring via thin-layer chromatography (TLC) or HPLC is recommended .

- Validation : Post-synthesis, confirm purity using HPLC (linearity: , LOQ: 0.08 g/L) or GC-MS (calibration curve: , LOQ: 10.83 mg/L) as described for similar esters .

Q. How can the structural integrity of this compound be verified?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (, ) to confirm the presence of the benzothiazole ring, ethyl ester, and acetate groups. Infrared (IR) spectroscopy can identify key functional groups (e.g., C=O at ~1740 cm, C-O at ~1240 cm) .

- Validation : Compare spectral data with computational predictions (e.g., density functional theory, DFT) or reference compounds.

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of the compound?

- Methodology : Conduct a factorial design of experiments (DoE) to optimize:

- Catalyst type : Sulfuric acid vs. enzymatic catalysts.

- Temperature : Elevated temperatures (70–100°C) for faster kinetics but risk decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) vs. ethanol as a reactant/solvent.

Monitor reaction progress using real-time HPLC or in-situ IR .

Q. What analytical techniques are suitable for studying its stability under varying pH and temperature?

- Methodology :

- Accelerated Stability Testing : Expose the compound to pH 2–9 buffers and temperatures (25–60°C). Sample at intervals (0, 7, 14 days) and quantify degradation products via LC-MS .

- Kinetic Modeling : Calculate degradation rate constants () and shelf-life using Arrhenius equations.

Q. How can computational methods predict its biological interactions or reactivity?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., enzymes in the benzothiazole pathway) using AutoDock Vina.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Validation :

Compare computational results with experimental data (e.g., IC values from enzyme inhibition assays).

- Validation :

Key Considerations for Researchers

- Sensory Thresholds : While not directly studied for this compound, odor rejection thresholds (ORT) for structurally related esters (e.g., ethyl acetate) in wines were 328 mg/L, influenced by matrix complexity .

- Regulatory Compliance : Ensure synthesis and handling comply with safety guidelines for aromatic amines and acetic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.